Cas no 97466-49-4 ((2S)-2-(4-chlorophenyl)oxirane)

(2S)-2-(4-chlorophenyl)oxirane structure
97466-49-4 structure
Product Name:(2S)-2-(4-chlorophenyl)oxirane
Numero CAS:97466-49-4
MF:C8H7ClO
MW:154.593581438065
CID:803722
PubChem ID:11105582
Update Time:2024-10-25

(2S)-2-(4-chlorophenyl)oxirane Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxirane,2-(4-chlorophenyl)-, (2S)-
    • (S)-(4-Chlorophenyl)oxirane
    • (S)-3-Chlorostyrene oxide
    • (S)-4-Chlorostyrene Oxide
    • (2S)-2-(4-Chlorophenyl)oxirane (ACI)
    • Oxirane, (4-chlorophenyl)-, (2S)- (9CI)
    • Oxirane, (4-chlorophenyl)-, (S)- (ZCI)
    • (+)-4′-Chlorostyrene oxide
    • (2S)-2-(4-Chlorophenyl)oxirane
    • (S)-2-(4-Chlorophenyl)oxirane
    • (S)-p-Chlorostyrene oxide
    • SCHEMBL1022637
    • CS-0183138
    • Z1198173162
    • 4-Chlorostyrene oxide, (+)-
    • (S)-para-chloro styrene oxide
    • (R)-(-)-1-Chloro-4-(epoxyethyl)benzene
    • AKOS006287744
    • Oxirane, 2-(4-chlorophenyl)-, (2S)-
    • 659109YM0E
    • EN300-125232
    • IBWLXNDOMYKTAD-MRVPVSSYSA-N
    • (S)-2-(4-chloro-phenyl)-oxirane
    • DTXSID60455310
    • AT32896
    • 97466-49-4
    • Q27263851
    • 4-Chlorostyrene oxide, (S)-
    • (2R)-2-(4-Chlorophenyl)oxirane
    • UNII-659109YM0E
    • (R)-2-(4-Chlorophenyl)oxirane
    • (2S)-2-(4-chlorophenyl)oxirane
    • Inchi: 1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
    • Chiave InChI: IBWLXNDOMYKTAD-MRVPVSSYSA-N
    • Sorrisi: ClC1C=CC([C@@H]2OC2)=CC=1

Proprietà calcolate

  • Massa esatta: 154.0185425g/mol
  • Massa monoisotopica: 154.0185425g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 118
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 12.5Ų

Proprietà sperimentali

  • Densità: 1.283
  • Punto di ebollizione: 230.4 °C at 760 mmHg
  • Punto di infiammabilità: 98.1 °C
  • PSA: 12.53000
  • LogP: 2.41130

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(2S)-2-(4-chlorophenyl)oxirane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  3 h, rt
Riferimento
Diastereoselective Alkene Hydroesterification Enabling the Synthesis of Chiral Fused Bicyclic Lactones
Shi, Zhanglin; Shen, Chaoren ; Dong, Kaiwu, Chemistry - A European Journal, 2021, 27(72), 18039-18042

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Manganese dichloride ,  5,10,15,20-Tetrakis[(1S)-1-methyl-3-phenyl-2-(phenylmethyl)propyl]-21H,23H-porph… Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 Reagents: Iodosylbenzene ;  2 h, rt
Riferimento
Asymmetric epoxidation of alkenes catalyzed by novel chiral porphyrin metal complexes
Sakthipriya, Pachiannan; Ananthi, Nallamuthu, Journal of Porphyrins and Phthalocyanines, 2016, 20(6), 730-737

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hypochlorite Catalysts: Pyridine N-oxide ,  Benzaldehyde, 3,3′,3′′-[1,3,5-triazine-2,4,6-triyltris(4,1-piperazinediylmethyle… (manganese complexes) Solvents: Dichloromethane ,  Water ;  6 h, 0 °C
Riferimento
Self-Supported Chiral Polymeric Mn(III) Salen Complexes as Highly Active and Recyclable Catalysts for Epoxidation of Nonfunctionalized Olefins
Roy, Tamal; Kureshy, Rukhsana I.; Khan, Noor-ul H.; Abdi, Sayed H. R.; Bajaj, Hari C., ChemPlusChem, 2015, 80(6), 1038-1044

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Disodium ethylenediaminetetraacetate ,  8-Azoniabicyclo[3.2.1]octane, 3-fluoro-8,8-dimethyl-2-oxo-, (1S,3R,5R)-, 1,1,1-t… Solvents: Acetonitrile
1.2 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4)
1.3 Solvents: Water
Riferimento
Chiral Fluoro Ketones for Catalytic Asymmetric Epoxidation of Alkenes with Oxone
Denmark, Scott E.; Matsuhashi, Hayao, Journal of Organic Chemistry, 2002, 67(10), 3479-3486

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring-opening of enantiopure epoxides by sodium azide in hot water
Wang, Hai-Yang; Huang, Kun; De Jesus, Melvin; Espinosa, Sandraliz; Pinero-Santiago, Luis E.; et al, Tetrahedron: Asymmetry, 2016, 27(2-3), 91-100

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Alcohol dehydrogenase Solvents: Isopropanol ;  20 - 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Enzymatic synthesis of carbo- and heterocyclic aryl oxiranes
Wisdom, Richard; Meudt, Andreas, Speciality Chemicals Magazine, 2007, 27(8), 32-33

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hypochlorite Catalysts: Manganese, chloro[[2,2′-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]… (zeolite MCM-41 supported) Solvents: Dichloromethane ;  12 h, pH 11.5, 0 °C
Riferimento
New immobilized chiral Mn(III) salen complexes on pyridine N-oxide-modified MCM-41 as effective catalysts for epoxidation of nonfunctionalized alkenes
Kureshy, Rukhsana I.; Ahmad, Irshad; Khan, Noor-ul H.; Abdi, Sayed H. R.; Singh, Surendra; et al, Journal of Catalysis, 2005, 235(1), 28-34

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Titanium isopropoxide ,  (1S,1′′S)-3,3′′-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[2′-methoxy[1… Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 Catalysts: Water ;  30 min, rt
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  9 h, rt
Riferimento
Synthesis of salan (salalen) ligands derived from binaphthol for titanium-catalyzed asymmetric epoxidation of olefins with aqueous H2O2
Xiong, Donglu; Wu, Mei; Wang, Shoufeng; Li, Fuwei; Xia, Chungu; et al, Tetrahedron: Asymmetry, 2010, 21(3), 374-378

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Tricyclohexylphosphine Catalysts: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
Riferimento
Stereoselective synthesis of styrene oxides via a Mitsunobu cyclodehydration
Weissman, Steven A.; Rossen, Kai; Reider, Paul J., Organic Letters, 2001, 3(16), 2513-2515

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Methyltrioxorhenium ,  (4S,4′S)-2,2′-(1,3-Phenylene)bis[4,5-dihydro-4-phenyloxazole] Solvents: Dichloromethane ;  > 1 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  19 h, rt
Riferimento
Catalytic Epoxidations with Pyridinebis(oxazoline)-Methyltrioxorhenium Complexes and Nitrogen-Containing Catalyst Systems
Kiersch, Konstanze; Li, Yuehui; Junge, Kathrin; Szesni, Normen; Fischer, Richard; et al, European Journal of Inorganic Chemistry, 2012, 2012(36), 5972-5978

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Peracetic acid Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetonitrile ;  3 h, 2 °C
Riferimento
Non-Heme Manganese Complexes Catalyzed Asymmetric Epoxidation of Olefins by Peracetic Acid and Hydrogen Peroxide
Ottenbacher, Roman V.; Bryliakov, Konstantin P.; Talsi, Evgenii P., Advanced Synthesis & Catalysis, 2011, 353(6), 885-889

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ;  rt
1.2 Reagents: Sodium bicarbonate
Riferimento
Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution
Traeff, Annika; Bogar, Krisztian; Warner, Madeleine; Baeckvall, Jan-E., Organic Letters, 2008, 10(21), 4807-4810

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Riferimento
Convenient synthesis of optically active 1,2-diol monosulfonates and terminal epoxides via oxazaborolidine-catalyzed asymmetric borane reduction of α-sulfonyloxy ketones
Cho, Byung Tae; Yang, Weon Ki; Choi, Ok Kyung, Journal of the Chemical Society, 2001, (2001), 1204-1211

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → rt
Riferimento
Highly enantioselective ylide-mediated synthesis of terminal epoxides
Piccinini, Alessandro; Kavanagh, Sarah A.; Connon, Stephen J., Chemical Communications (Cambridge, 2012, 48(63), 7814-7816

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Isobutyraldehyde ,  Pyridine N-oxide ,  Oxygen Catalysts: Ruthenium, aquachloro[[3,3′-[(1,2-diphenyl-1,2-ethanediyl)bis[(nitrilo-κN)ethyli… Solvents: Dichloromethane
Riferimento
Chiral Ru(III) metal complex-catalyzed aerobic enantioselective epoxidation of styrene derivatives with co-oxidation of aldehyde
Kureshy, R. I.; Khan, N. H.; Abdi, S. H. R.; Iyer, P., Journal of Molecular Catalysis A: Chemical, 1997, 124(2-3), 91-97

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Riferimento
Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols
Huang, Kun; Wang, Haiyang; Stepanenko, Viatcheslav; De Jesus, Melvin; Torruellas, Carilyn; et al, Journal of Organic Chemistry, 2011, 76(6), 1883-1886

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 h, rt
Riferimento
Facile synthesis of enantiopure 1,2-diols and terminal epoxides from chiral β-hydroxy sulfides
Cho, Byung Tae; Choi, Ok Kyoung; Kim, Dong Jun, Bulletin of the Korean Chemical Society, 2003, 24(7), 1023-1025

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
The Stereoselective Oxidation of para-Substituted Benzenes by a Cytochrome P450 Biocatalyst
Chao, Rebecca R.; Lau, Ian C.-K.; Coleman, Tom; Churchman, Luke R.; Child, Stella A.; et al, Chemistry - A European Journal, 2021, 27(59), 14765-14777

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: NAD ,  Oxygen Catalysts: Alcohol dehydrogenase ,  Styrene monooxygenase Solvents: Isopropanol ,  Water ;  24 h, 25 °C
Riferimento
Efficient biocatalysis for the production of enantiopure (S)-epoxides using a styrene monooxygenase (SMO) and Leifsonia alcohol dehydrogenase (LSADH) system
Toda, Hiroshi; Imae, Ryouta; Itoh, Nobuya, Tetrahedron: Asymmetry, 2012, 23(22-23), 1542-1549

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Titanium, [μ-[3,3′-bis[[[2-[[[2-(hydroxy-κO)[1,1′-biphenyl]-3-yl]methyl]amino-κN… Solvents: Dichloromethane ,  Water ;  100 min, rt; 9 h, rt
Riferimento
Biaryl-Bridged Salalen Ligands and Their Application in Titanium-Catalyzed Asymmetric Epoxidation of Olefins with Aqueous H2O2
Xiong, Donglu; Hu, Xiaoxue; Wang, Shoufeng; Miao, Cheng-Xia; Xia, Chungu; et al, European Journal of Organic Chemistry, 2011, 2011(23), 4289-4292

(2S)-2-(4-chlorophenyl)oxirane Raw materials

(2S)-2-(4-chlorophenyl)oxirane Preparation Products

(2S)-2-(4-chlorophenyl)oxirane Fornitori

Amadis Chemical Company Limited
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(CAS:97466-49-4)(2S)-2-(4-chlorophenyl)oxirane
Numero d'ordine:A1095773
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:16
Prezzo ($):373.0
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Amadis Chemical Company Limited
(CAS:97466-49-4)(2S)-2-(4-chlorophenyl)oxirane
A1095773
Purezza:99%
Quantità:1g
Prezzo ($):373.0
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